molecular formula C17H15NO6 B2945760 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate CAS No. 1105202-04-7

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate

Cat. No.: B2945760
CAS No.: 1105202-04-7
M. Wt: 329.308
InChI Key: MOTVHWDIIFCJFF-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate is a complex organic compound that features a furan ring, an oxazole ring, and a methoxyphenoxy acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole rings, followed by their coupling with the methoxyphenoxy acetate group. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired bonds. The reaction conditions often require controlled temperatures and pressures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; reactions often require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate is unique due to its combination of furan, oxazole, and methoxyphenoxy acetate groups. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-20-13-4-6-14(7-5-13)22-11-17(19)23-10-12-9-16(24-18-12)15-3-2-8-21-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTVHWDIIFCJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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